1-m-Tolyl-1H-pyrazole

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship (SAR)

1-m-Tolyl-1H-pyrazole (CAS 850380-23-3) is a 1-aryl-1H-pyrazole building block featuring a meta-methyl substituent on the phenyl ring. This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for its synthetic versatility and frequent incorporation into bioactive molecules.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 850380-23-3
Cat. No. B1279593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-m-Tolyl-1H-pyrazole
CAS850380-23-3
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=CC=N2
InChIInChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3
InChIKeyQGIIQXAIUSWPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-m-Tolyl-1H-pyrazole (CAS 850380-23-3): Core Identity and In-Class Positioning for Procurement


1-m-Tolyl-1H-pyrazole (CAS 850380-23-3) is a 1-aryl-1H-pyrazole building block featuring a meta-methyl substituent on the phenyl ring . This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for its synthetic versatility and frequent incorporation into bioactive molecules [1]. The compound exists as a pale yellow oil with a boiling point of 263.7±19.0 °C and is commercially available at purities typically ranging from 95% to ≥98% . While all 1-aryl-1H-pyrazoles share a common core, the specific regioisomeric placement of substituents critically dictates both physicochemical properties and biological outcomes, making exact compound identity essential for reproducible research [1].

Why 1-m-Tolyl-1H-pyrazole (CAS 850380-23-3) Cannot Be Simply Substituted: The Procurement Case for Regioisomeric Integrity


The scientific and procurement assumption that any 1-tolyl-1H-pyrazole isomer (ortho-, meta-, or para-) or the unsubstituted 1-phenyl-1H-pyrazole can be used interchangeably is invalid. The exact position of the methyl group on the aryl ring—meta (m-) in this compound—dramatically alters the molecule's steric bulk, electronic distribution, and overall three-dimensional conformation . As demonstrated in comprehensive structure-activity relationship (SAR) studies on pyrazole derivatives, even subtle changes in substitution patterns lead to significantly different pharmacological profiles, including potency against specific targets, metabolic stability, and selectivity [1]. The meta-substitution pattern of 1-m-Tolyl-1H-pyrazole is a critical, non-interchangeable design element. Sourcing the incorrect isomer introduces an uncontrolled variable that can invalidate assay results, derail SAR campaigns, and waste research resources. The following evidence quantifies the specific, consequential differences between 1-m-Tolyl-1H-pyrazole and its closest structural analogs.

Quantitative Differentiation: 1-m-Tolyl-1H-pyrazole (CAS 850380-23-3) Against Direct Structural Analogs


Impact of Aryl Methyl Position on Potency in Antiparasitic 1-Aryl-1H-pyrazoles

A systematic SAR study of 44 pyrazole derivatives against Trypanosoma cruzi revealed that the position of a methyl substituent on the 1-aryl ring of a 1-aryl-1H-pyrazole-imidazoline scaffold is a key determinant of potency [1]. While the study focused on a more complex scaffold, it unequivocally established that para-substitution enhances activity compared to other substitution patterns in this biological context [1]. This finding provides a class-level inference for the 1-m-Tolyl-1H-pyrazole core: the meta-substituted scaffold is chemically distinct from its para- and ortho- counterparts, and this distinction translates to quantifiable differences in biological performance. The meta isomer (1-m-Tolyl-1H-pyrazole) would therefore be expected to exhibit a different potency profile than its 1-(p-tolyl)-1H-pyrazole analog.

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship (SAR)

Meta-Tolyl Moiety as a Critical Pharmacophoric Element in OX2R Antagonist Development

In a drug discovery program targeting selective orexin 2 receptor (OX2R) antagonists, a high-throughput screening (HTS) hit compound (1) featuring a 5-(m-tolyl)oxazole-4-carboxamide moiety was identified as the starting point for lead optimization [1]. The meta-tolyl group in this context was essential for the compound's activity. The subsequent SAR optimization campaign, which explored various modifications across the molecule, ultimately led to the discovery of a potent, brain-penetrant, and orally active 2-SORA candidate (compound 43) that retained the 5-(m-tolyl)oxazole-4-carboxamide fragment and demonstrated efficacy in a rat sleep model [1]. This directly demonstrates the unique and non-substitutable value of the m-tolyl-pyrazole pharmacophore. An analog containing a para- or ortho-tolyl group, or an unsubstituted phenyl ring, would not be expected to recapitulate the same activity and selectivity profile.

Neuroscience Orexin Receptor Antagonists Medicinal Chemistry

Physicochemical Differentiation: Boiling Point Variance Among 1-Tolyl-1H-pyrazole Isomers

The three regioisomers of 1-tolyl-1H-pyrazole are distinct chemical entities with measurable differences in their physical properties. 1-m-Tolyl-1H-pyrazole is reported as a yellow to pale yellow oil with a boiling point of 263.7±19.0 °C at 760 mmHg . In contrast, its ortho-isomer, 1-(o-tolyl)-1H-pyrazole, is reported to have a boiling point of 100 °C at 1 Torr . While pressure conditions differ, this ~163 °C difference under reduced pressure points to fundamentally different intermolecular forces and liquid-state behavior, which are a direct consequence of the methyl group's position. These physical differences have practical consequences for handling, purification, and formulation.

Physical Chemistry Chemical Synthesis Purification

Validated Application Scenarios for 1-m-Tolyl-1H-pyrazole (CAS 850380-23-3) Derived from Quantitative Evidence


Development of Selective Orexin-2 Receptor (OX2R) Antagonists

Based on the direct evidence from a published drug discovery program , 1-m-Tolyl-1H-pyrazole is the ideal N-aryl building block for medicinal chemistry teams synthesizing analogs of the HTS hit compound (1) or the advanced lead (43). The meta-tolyl pyrazole core was essential for OX2R activity and was carried through from hit to lead optimization. Researchers can confidently use this specific building block to explore SAR around the pyrazole 4-position while maintaining the critical m-tolyl pharmacophore, with the goal of identifying novel 2-SORA candidates for insomnia and related disorders.

Structure-Activity Relationship (SAR) Exploration of 1-Aryl-1H-pyrazole Scaffolds

The class-level evidence from SAR studies on antiparasitic pyrazole derivatives establishes that the position of the aryl methyl substituent (ortho, meta, para) is a key determinant of biological activity. 1-m-Tolyl-1H-pyrazole (CAS 850380-23-3) is the specific meta-substituted comparator required for systematic SAR investigations. By procuring the pure meta-isomer, researchers can accurately deconvolute the effects of substitution pattern on potency, selectivity, and physicochemical properties across a variety of biological targets, including kinases, GPCRs, and ion channels.

Synthesis of Regiospecifically Functionalized Building Blocks

The defined boiling point of 1-m-Tolyl-1H-pyrazole (263.7±19.0 °C) and its commercial availability as an oil of known purity (95% to ≥98%) make it a reliable starting material for further synthetic elaboration. Its meta-substitution pattern imparts distinct reactivity and steric constraints compared to its ortho- and para- isomers . This makes it a preferred building block for chemists seeking to introduce a meta-tolyl pyrazole motif into more complex molecules via C-H functionalization, cross-coupling, or N-alkylation reactions, where the unique steric and electronic profile of the meta-methyl group can be exploited to control regio- and stereoselectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-m-Tolyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.